Reversin 205

Description

Properties

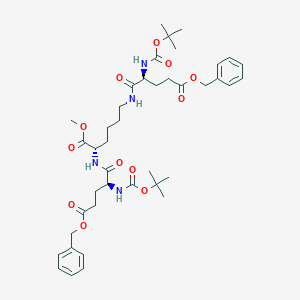

IUPAC Name |

methyl (2S)-2,6-bis[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H58N4O12/c1-40(2,3)56-38(51)44-30(21-23-33(46)54-26-28-16-10-8-11-17-28)35(48)42-25-15-14-20-32(37(50)53-7)43-36(49)31(45-39(52)57-41(4,5)6)22-24-34(47)55-27-29-18-12-9-13-19-29/h8-13,16-19,30-32H,14-15,20-27H2,1-7H3,(H,42,48)(H,43,49)(H,44,51)(H,45,52)/t30-,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRVAQYBFHAIYLQ-CPCREDONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)NCCCCC(C(=O)OC)NC(=O)C(CCC(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)NCCCC[C@@H](C(=O)OC)NC(=O)[C@H](CCC(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H58N4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30430992 | |

| Record name | Reversin 205 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

798.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174630-05-8 | |

| Record name | N2,N6-Bis[N-[(1,1-dimethylethoxy)carbonyl]-L-α-glutamyl]-L-lysine 2-methyl 1,1′-bis(phenylmethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174630-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Reversin 205 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Reversine: A Technical Guide to its Selective Antagonism of the A3 Adenosine Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reversine, a 2,6-disubstituted purine, is recognized for its multifaceted biological activities, including its role in cellular dedifferentiation and as a pan-aurora kinase inhibitor. This technical guide focuses on a critical aspect of its pharmacological profile: its function as a selective antagonist of the A3 adenosine receptor (A3AR). This document provides a comprehensive overview of the quantitative binding and functional data, detailed experimental methodologies for its characterization, and a visual representation of the associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of A3AR modulation and for professionals in the field of drug discovery and development.

Introduction

The A3 adenosine receptor (A3AR) is a G protein-coupled receptor (GPCR) that is implicated in a variety of physiological and pathophysiological processes, including inflammation, cancer, and cardiac ischemia.[1][2] Its expression is often upregulated in diseased tissues, making it an attractive target for therapeutic intervention. Reversine (2-(4-morpholinoanilino)-N6-cyclohexyladenine) has been identified as a moderately potent and selective antagonist of the human A3AR.[3][4] Understanding the specifics of its interaction with the A3AR and its selectivity over other adenosine receptor subtypes is crucial for its development as a pharmacological tool and potential therapeutic agent.

Pharmacological Profile of Reversine

The antagonistic properties of Reversine at the human A3 adenosine receptor have been characterized through comprehensive binding and functional assays. The following tables summarize the quantitative data, providing a clear comparison of its affinity and selectivity.

Binding Affinity and Selectivity

Reversine demonstrates a clear preference for the human A3 adenosine receptor over other subtypes. The following table presents the binding affinity (Ki) of Reversine and its inhibitory activity at other adenosine receptor subtypes.

| Receptor Subtype | Binding Affinity (Ki) / % Inhibition | Species | Reference |

| A3 Adenosine Receptor | 0.66 µM | Human | [2][4][5] |

| A1 Adenosine Receptor | 36% inhibition @ 10 µM | Human | [3] |

| A2A Adenosine Receptor | 30% inhibition @ 10 µM | Human | [3] |

| A2B Adenosine Receptor | Data not available | - | - |

Table 1: Binding Affinity and Selectivity Profile of Reversine at Human Adenosine Receptors.

Functional Antagonism

Functional assays confirm Reversine's role as a competitive antagonist at the A3AR. Schild analysis, a method used to characterize the nature of receptor antagonism, has been employed to determine the equilibrium dissociation constant (KB) of Reversine.

| Assay Type | Parameter | Value | Cell Line | Reference |

| cAMP Functional Assay (Schild Analysis) | KB | 466 nM | CHO cells expressing human A3AR | [3] |

Table 2: Functional Antagonism of Reversine at the Human A3 Adenosine Receptor.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide, enabling replication and further investigation.

Radioligand Competitive Binding Assay

This protocol outlines the procedure for determining the binding affinity of Reversine for the A3 adenosine receptor.

Objective: To determine the Ki of Reversine at the human A3AR.

Materials:

-

Membrane preparations from cells stably expressing the human A3 adenosine receptor (e.g., CHO or HEK-293 cells).

-

Radioligand: [¹²⁵I]N⁶-(4-amino-3-iodobenzyl)adenosine-5′-N-methyluronamide ([¹²⁵I]I-AB-MECA).

-

Reversine (test ligand).

-

Non-specific binding control: 5′-N-ethylcarboxamidoadenosine (NECA).

-

Binding Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM EDTA.

-

Whatman GF/B filters.

-

Scintillation counter.

Procedure:

-

Prepare a dilution series of Reversine in binding buffer.

-

In a 96-well plate, combine the following in each well:

-

Incubate the plate at 25°C for 60 minutes.[5]

-

Terminate the binding reaction by rapid filtration through Whatman GF/B filters using a cell harvester.

-

Wash the filters three times with 9 mL of ice-cold binding buffer.[2]

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate the percent inhibition of specific binding at each concentration of Reversine.

-

Determine the IC₅₀ value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

cAMP Functional Assay

This protocol describes a functional assay to characterize Reversine as a competitive antagonist by measuring its ability to inhibit agonist-induced changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

Objective: To determine the KB of Reversine through Schild analysis.

Materials:

-

CHO cells stably transfected with the human A3 adenosine receptor.

-

Forskolin (an adenylyl cyclase activator).

-

A selective A3AR agonist (e.g., Cl-IB-MECA).

-

Reversine.

-

cAMP assay kit (e.g., HTRF, LANCE, or GloSensor).

-

Cell culture medium and reagents.

Procedure:

-

Seed the transfected CHO cells in a 96-well plate and culture overnight.

-

Pre-incubate the cells with varying concentrations of Reversine for a specified period.

-

Add a range of concentrations of the A3AR agonist in the presence of a fixed concentration of forskolin (to stimulate cAMP production).

-

Incubate for a time sufficient to allow for changes in cAMP levels.

-

Lyse the cells (if required by the assay kit) and measure the intracellular cAMP concentration using the chosen cAMP assay kit.

-

Construct dose-response curves for the agonist in the absence and presence of different concentrations of Reversine.

-

Perform a Schild analysis by plotting the log of (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression provides the pA₂ value, from which the KB can be calculated (KB = 10^(-pA₂)).

References

A Technical Guide to the Molecular Targets of Reversine in Somatic Cell Dedifferentiation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reversine, a 2,6-disubstituted purine analog, has emerged as a potent small molecule capable of inducing the dedifferentiation of somatic cells into more plastic, progenitor-like states. This remarkable ability to reverse the course of cellular specialization has opened new avenues in regenerative medicine and disease modeling. This technical guide provides an in-depth overview of the known molecular targets of Reversine and the signaling pathways it modulates to achieve somatic cell dedifferentiation. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying molecular mechanisms to serve as a comprehensive resource for researchers in the field.

Introduction

The process of somatic cell dedifferentiation, the regression of a specialized cell to a less differentiated state, holds immense therapeutic potential. Reversine was first identified for its ability to induce murine myoblasts to revert to a multipotent state, capable of redifferentiating into osteoblasts and adipocytes.[1] Subsequent research has expanded its application to various other somatic cell types, including fibroblasts and preadipocytes.[2] The mechanism of action of Reversine is multifaceted, primarily involving the inhibition of key kinases that regulate cell cycle progression and cytoskeletal dynamics. This guide will dissect these molecular interactions to provide a clear understanding of how Reversine orchestrates the complex process of cellular reprogramming.

Primary Molecular Targets of Reversine

Reversine's ability to induce dedifferentiation is attributed to its inhibitory action on a specific set of protein kinases and other cellular components. The primary targets identified to date are Aurora kinases, Mitogen-activated protein kinase kinase 1 (MEK1), and nonmuscle myosin II.

Aurora Kinases

Aurora kinases are a family of serine/threonine kinases that play crucial roles in mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[3][4] Reversine acts as an ATP-competitive inhibitor of Aurora kinases A, B, and C.[4][5] Inhibition of Aurora kinases, particularly Aurora B, disrupts cytokinesis, leading to the formation of polyploid cells, a state that appears to be conducive to cellular reprogramming.[3][5] The inhibition of Aurora B by Reversine also leads to a decrease in the phosphorylation of its downstream target, histone H3, which is a key event in chromatin remodeling during mitosis.[5]

Mitogen-activated Protein Kinase Kinase 1 (MEK1)

MEK1 is a key component of the Ras-Raf-MEK-ERK signaling pathway, which is involved in a wide range of cellular processes, including proliferation, differentiation, and survival. Reversine has been shown to inhibit MEK1, leading to a downstream reduction in the phosphorylation of extracellular signal-regulated kinase (ERK).[6] Inhibition of the MEK/ERK pathway is thought to be a critical step in overcoming the barriers of lineage commitment and allowing cells to enter a more plastic state.[7][8][9]

Nonmuscle Myosin II

Nonmuscle myosin II is a motor protein that plays a vital role in cytokinesis, cell motility, and the maintenance of cell shape.[10][11][12] Reversine has been identified as an inhibitor of nonmuscle myosin II heavy chain.[1] By inhibiting nonmuscle myosin II, Reversine disrupts the formation and function of the contractile ring during cytokinesis, further contributing to the generation of polyploid cells.[10][11][12][13] This disruption of the cytoskeleton is believed to be a contributing factor to the observed changes in cell morphology and the increased plasticity of Reversine-treated cells.

Quantitative Data on Reversine's Targets

The following tables summarize the available quantitative data on the inhibitory activity of Reversine against its primary molecular targets.

Table 1: Inhibitory Concentration (IC50) of Reversine against Target Kinases

| Target Kinase | IC50 Value | Cell Line/Assay Conditions |

| Aurora A | 400 nM | In vitro kinase assay |

| Aurora B | 500 nM | In vitro kinase assay |

| Aurora C | 400 nM | In vitro kinase assay |

| MEK1 | >1.5 µM | In vitro kinase assay |

Table 2: Effective Concentrations of Reversine in Cell-Based Assays

| Cell Line | Effective Concentration | Observed Effect |

| C2C12 Myoblasts | 2 nM | Inhibition of myotube formation |

| C2C12 Myoblasts | 20 nM | Induction of G2/M phase accumulation and multipotency |

| C2C12 Myoblasts | 500 nM | Induction of dedifferentiation |

| Sheep Fibroblasts | 5 µM | Induction of multinucleated cells and dedifferentiation |

| Osteosarcoma Cells | 1-4 µM | Inhibition of cell viability and proliferation |

Signaling Pathways Modulated by Reversine

Reversine's effects on somatic cell dedifferentiation are mediated through the modulation of several key signaling pathways.

Aurora Kinase Signaling Pathway

By inhibiting Aurora kinases, Reversine disrupts the normal progression of mitosis. This leads to defects in chromosome segregation and cytokinesis, resulting in the formation of tetraploid cells. This altered cell cycle state is thought to be a prerequisite for the induction of cellular plasticity.

References

- 1. Reversine increases the plasticity of lineage-committed preadipocytes to osteogenesis by inhibiting adipogenesis through induction of TGF-β pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Reversine, a novel Aurora kinases inhibitor, inhibits colony formation of human acute myeloid leukemia cells | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. Reversine, a novel Aurora kinases inhibitor, inhibits colony formation of human acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PI3K/AKT Signaling Pathway Is Essential for Survival of Induced Pluripotent Stem Cells | PLOS One [journals.plos.org]

- 7. mdpi.com [mdpi.com]

- 8. MEK/ERK signaling drives the transdifferentiation of supporting cells into functional hair cells by modulating the Notch pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MEK/ERK signaling drives the transdifferentiation of supporting cells into functional hair cells by modulating the Notch pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dissecting temporal and spatial control of cytokinesis with a myosin II Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Non-muscle Myosin-II Is Required for the Generation of a Constriction Site for Subsequent Abscission - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Non-muscle myosin IIB is essential for cytokinesis during male meiotic cell divisions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. molbiolcell.org [molbiolcell.org]

Methodological & Application

Application Notes and Protocols for Reversine-Mediated Conversion of Fibroblasts to Progenitor Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reversine, a 2,6-disubstituted purine analog, is a small molecule capable of inducing the dedifferentiation of somatic cells, such as fibroblasts, into multipotent progenitor cells.[1][2] This process offers a promising alternative to traditional induced pluripotent stem cell (iPSC) generation, potentially providing a safer and more efficient method for producing patient-specific cells for regenerative medicine, disease modeling, and drug screening. Reversine treatment prompts fibroblasts to re-enter the cell cycle and acquire increased cellular plasticity, enabling them to differentiate into various cell types from all three germ layers, including osteoblasts, adipocytes, neurons, and hepatocytes.[1][3] The underlying mechanism involves the modulation of key cellular processes, including cell cycle regulation and epigenetic modifications.[1][3]

Principle of the Method

The protocol is based on the ability of Reversine to induce a transient dedifferentiation of fibroblasts into a more plastic, progenitor-like state. This is achieved by treating cultured fibroblasts with an optimized concentration of Reversine for a specific duration. During this treatment, Reversine has been shown to cause cell cycle arrest at the G2/M phase and induce the formation of polyploid cells.[1] Mechanistically, Reversine is suggested to function as a dual inhibitor of nonmuscle myosin II heavy chain and MEK1. It also influences histone modifications, leading to increased histone acetylation and phosphorylation while decreasing histone methylation.[1][3] A key event in this reprogramming process is the selective activation of the pluripotency-associated transcription factor Oct4, while other core pluripotency factors like Sox2 and Nanog remain unexpressed.[1][2] Following the removal of Reversine, the resulting progenitor cells can be directed to differentiate down specific lineages using appropriate differentiation media.

Data Presentation

The following tables summarize the quantitative data associated with the Reversine-mediated conversion of fibroblasts to progenitor cells.

Table 1: Reversine Treatment Parameters and Effects on Fibroblasts

| Parameter | Value | Species | Reference |

| Optimal Concentration | 5 µM | Bovine, Sheep | [1][3] |

| Treatment Duration | 4 days | Bovine | [1] |

| Cell Cycle Arrest | G2/M phase | Bovine, Sheep | [1][3] |

| Morphological Changes | Larger, flatter, more adhesive | Bovine | [1] |

Table 2: Changes in Marker Expression and Histone Modifications Post-Reversine Treatment

| Marker/Modification | Change | Method of Detection | Reference |

| Oct4 | Significantly Increased | RT-PCR, Western Blot, Immunocytochemistry | [1][3] |

| Sox2 | Not Detected | RT-PCR, Western Blot, Immunocytochemistry | [1][3] |

| Nanog | Not Detected | RT-PCR, Western Blot, Immunocytochemistry | [1][3] |

| CD29 (Integrin β1) | Increased | Flow Cytometry, RT-PCR | [1][4] |

| CD44 | Increased | Flow Cytometry, RT-PCR | [1][4] |

| CD73 | Increased | Flow Cytometry, RT-PCR | [1][4] |

| acH3K9 (Acetylated Histone H3 at Lysine 9) | Increased (76.34% ± 3.84) | Flow Cytometry, Immunocytochemistry | [1] |

| meH3K9 (Methylated Histone H3 at Lysine 9) | Decreased (43.23% ± 5.34) | Flow Cytometry, Immunocytochemistry | [1] |

| p-H3S10 (Phosphorylated Histone H3 at Serine 10) | Increased (36.34% ± 3.84) | Flow Cytometry, Immunocytochemistry | [3] |

Table 3: Differentiation Potential of Reversine-Induced Progenitor Cells

| Differentiated Lineage | Differentiation Induction | Key Markers Expressed | Reference |

| Osteoblasts (Mesoderm) | Osteogenic Induction Medium | Osteopontin (OPN) | [1] |

| Adipocytes (Mesoderm) | Adipogenic Induction Medium | Lipoprotein lipase (LPL) | [1] |

| Myocytes (Mesoderm) | Myogenic Induction Medium | Myf5 | [1] |

| Neurocytes (Ectoderm) | Neuronal Induction Medium | MAP2, NFM, NSE, GFAP, TUJ1 | [1] |

| Hepatocytes (Endoderm) | Hepatogenic Induction Medium | Not specified | [1] |

| Smooth Muscle Cells (Endoderm) | Not specified | Not specified | [1] |

| β-like cells (Endoderm) | Pancreatic Induction Medium | Insulin | [3] |

Experimental Protocols

Fibroblast Culture and Expansion

This protocol describes the initial culture and expansion of fibroblasts prior to Reversine treatment.

Materials and Reagents:

-

Primary fibroblasts (e.g., dermal fibroblasts)

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks/plates

Protocol:

-

Thaw cryopreserved primary fibroblasts and plate them in a T75 flask containing DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Culture the cells at 37°C in a humidified incubator with 5% CO2.

-

When the cells reach 80-90% confluency, aspirate the culture medium and wash the cells once with PBS.

-

Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until the cells detach.

-

Neutralize the trypsin by adding 5-7 mL of complete culture medium.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh culture medium and plate the cells at a desired density for expansion or for the Reversine treatment protocol.

Reversine Treatment for Progenitor Cell Induction

This protocol details the treatment of fibroblasts with Reversine to induce their conversion into progenitor cells.

Materials and Reagents:

-

Expanded fibroblasts

-

Complete fibroblast culture medium (DMEM + 10% FBS + 1% Pen-Strep)

-

Reversine (stock solution in DMSO)

-

DMSO (vehicle control)

-

6-well cell culture plates

Protocol:

-

Seed the expanded fibroblasts into 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

-

The following day, replace the culture medium with fresh medium containing 5 µM Reversine. For the control group, add the equivalent volume of DMSO.

-

Incubate the cells for 4 days at 37°C and 5% CO2.

-

After 4 days, observe the cells for morphological changes. Reversine-treated cells should appear larger and more flattened compared to the spindle-shaped control fibroblasts.[1]

-

The cells are now considered progenitor cells and are ready for characterization or directed differentiation.

Directed Differentiation of Reversine-Induced Progenitor Cells

This section provides an example protocol for differentiating the progenitor cells into a specific lineage (osteogenic). Protocols for other lineages should be adapted from established methods.

Materials and Reagents:

-

Reversine-induced progenitor cells

-

Osteogenic Induction Medium:

-

DMEM with 10% FBS

-

100 nM Dexamethasone

-

10 mM β-glycerophosphate

-

50 µM Ascorbic acid

-

-

Alizarin Red S staining solution

Protocol for Osteogenic Differentiation:

-

After the 4-day Reversine treatment, aspirate the Reversine-containing medium.

-

Wash the cells once with PBS.

-

Add Osteogenic Induction Medium to the cells.

-

Culture the cells for 21 days, replacing the medium every 2-3 days.

-

After 21 days, assess osteogenic differentiation by staining for calcium deposits with Alizarin Red S.

Visualizations

Experimental Workflow

Caption: Workflow for converting fibroblasts to progenitor cells and their subsequent differentiation.

Signaling Pathways

Caption: Reversine's proposed mechanism of action in fibroblast to progenitor cell conversion.

References

- 1. Reversine Increases the Plasticity of Long-Term Cryopreserved Fibroblasts to Multipotent Progenitor Cells through Activation of Oct4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reversine Increases the Plasticity of Long-Term Cryopreserved Fibroblasts to Multipotent Progenitor Cells through Activation of Oct4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Generating Multipotent Mesenchymal Progenitor Cells with Reversine

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Reversine, a 2,6-disubstituted purine analog, has emerged as a potent small molecule capable of inducing the dedifferentiation of somatic cells into multipotent mesenchymal progenitor cells (MPCs).[1][2] This process of chemical reprogramming offers a promising alternative to genetic methods, circumventing the risks associated with viral vectors and genetic modifications.[3][4] These generated MPCs exhibit the potential to redifferentiate into various mesenchymal lineages, including osteoblasts, adipocytes, and chondrocytes, making them a valuable tool for regenerative medicine, disease modeling, and drug screening.[5][6] This document provides detailed application notes and protocols for the generation of MPCs using Reversine, supported by quantitative data and visualizations of the underlying cellular mechanisms.

Quantitative Data Summary

The efficacy of Reversine in generating MPCs is influenced by factors such as cell type, concentration, and duration of treatment. The following tables summarize key quantitative data from various studies.

Table 1: Optimal Reversine Concentrations and Treatment Durations for MPC Generation

| Starting Cell Type | Organism | Optimal Reversine Concentration | Treatment Duration | Key Outcomes | Reference |

| Bovine Fibroblasts (long-term cryopreserved) | Bovine | 5 µM | 4 days | Increased expression of Oct4 and mesenchymal markers (CD29, CD44, CD73).[1] | [1] |

| Human Bone Marrow MSCs (BMSCs) & Adipose-derived MSCs (ASCs) | Human | 50 nM | Not specified | Marked increase in differentiation yields towards osteoblasts, smooth and skeletal muscle cells.[7] | [7] |

| Ovine Fetal Bone Marrow MSCs (BM-MSCs) | Ovine | 600 nM | Not specified | Significantly increased Nanog expression.[3] | [3] |

| Rat Annulus Fibrosus Cells | Rat | 300 nM | 4 days | Enhanced differentiation into osteogenic, adipogenic, and chondrogenic lineages.[5] | [5] |

| Human Lung Fibroblasts (MRC-5) | Human | 100 nM | 96 hours | Reprogramming towards a more primitive state and subsequent differentiation into osteoblasts.[8] | [8] |

| Dedifferentiated Fat (DFAT) Cells | Human | 10 nM | Not specified | Increased expression of the mesodermal marker Flk-1.[9] | [9] |

| Rabbit Bone Marrow MSCs | Rabbit | 20 nM | 24 hours | Increased plasticity to generate cardiomyocytes after subsequent induction.[10] | [10] |

| Murine C2C12 Myoblasts | Murine | 20 nM | 48 hours | Gained ability to differentiate into osteoblasts and adipocytes.[11] | [11] |

Table 2: Effects of Reversine on Gene and Protein Expression

| Cell Type | Marker | Change in Expression | Method of Detection | Reference |

| Bovine Fibroblasts | Oct4 | Significantly Increased | qRT-PCR, Immunofluorescence | [1][12] |

| Bovine Fibroblasts | CD29, CD44, CD73 | Significantly Increased | RT-PCR, qRT-PCR, Immunofluorescence, Flow Cytometry | [1] |

| Ovine Fetal BM-MSCs | Nanog | Significantly Increased | Real-time PCR, Immunocytochemistry | [3] |

| Murine C2C12 Myoblasts | MyoD | Down-regulated | Not specified | [13] |

| Murine C2C12 Myoblasts | Ngn2, Nts, Irx3, Pax7, Hes1, Hes6 | Up-regulated | Gene Expression Profiling | [13] |

| Murine C2C12 Myoblasts | miR-133a | Markedly Reduced | miRNA Gene Expression Profiling | [14] |

Signaling Pathways and Experimental Workflow

The mechanism of Reversine-induced dedifferentiation involves the modulation of several signaling pathways and cellular processes. Reversine has been shown to inhibit Aurora B kinase, MEK1, and nonmuscle myosin II, leading to cell cycle alterations and changes in histone modifications.[6][15] This ultimately results in the upregulation of pluripotency-associated genes and the downregulation of lineage-specific markers.

Caption: Proposed mechanism of Reversine-induced dedifferentiation.

The general workflow for generating MPCs using Reversine involves treating a starting population of somatic cells with the small molecule, followed by expansion and characterization of the resulting progenitor cells. These cells can then be subjected to specific differentiation protocols.

References

- 1. Reversine Increases the Plasticity of Long-Term Cryopreserved Fibroblasts to Multipotent Progenitor Cells through Activation of Oct4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multiple functions of reversine on the biological characteristics of sheep fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of Different Concentrations of Reversine on Plasticity of Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proteomic signature of reversine-treated murine fibroblasts by 2-D difference gel electrophoresis and MS: possible associations with cell signalling networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reversine Enhances Generation of Progenitor-like Cells by Dedifferentiation of Annulus Fibrosus Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. stemcell.com [stemcell.com]

- 7. Reversine increases multipotent human mesenchymal cells differentiation potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Reversine enhances the conversion of dedifferentiated fat cells into mature cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reversin increase the plasticity of bone marrow-derived mesenchymal stem cell for generation of cardiomyocyte in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reversine increases the plasticity of lineage-committed mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reversine Increases the Plasticity of Long-Term Cryopreserved Fibroblasts to Multipotent Progenitor Cells through Activation of Oct4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Reversine increases the plasticity of lineage-committed cells toward neuroectodermal lineage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 15. Reversine increases the plasticity of lineage-committed mammalian cells. [vivo.weill.cornell.edu]

Application Notes and Protocols: Assessing Reversine Cytotoxicity using a CCK8 Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reversine, a synthetic purine analog, has garnered significant interest in cancer research due to its potent cytotoxic effects across various tumor cell lines.[1][2][3] This small molecule has been shown to inhibit cell proliferation by inducing cell cycle arrest, apoptosis, and autophagy.[1][3][4][5] The mechanism of action involves the inhibition of several kinases, including Aurora kinases, which are crucial for cell cycle regulation.[3][5] Understanding the cytotoxic potential of Reversine is critical for its development as a therapeutic agent.

The Cell Counting Kit-8 (CCK-8) assay is a sensitive and reproducible colorimetric method used to determine the number of viable cells in a sample.[6][7][8] This assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye.[7][9] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.[7]

This document provides a detailed protocol for assessing the cytotoxicity of Reversine using the CCK-8 assay.

Principle of the CCK-8 Assay

The CCK-8 assay is based on the enzymatic reduction of the tetrazolium salt WST-8 by cellular dehydrogenases present in viable cells. This reaction produces a water-soluble formazan dye, the amount of which is directly proportional to the number of living cells. The absorbance of the formazan product can be measured at 450 nm using a microplate reader, providing a quantitative measure of cell viability.

Experimental Protocol

This protocol outlines the steps for determining the cytotoxic effects of Reversine on a selected cell line.

Materials:

-

Target cell line

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Reversine (stock solution in DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

96-well cell culture plates

-

Sterile PBS

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader (with a 450 nm filter)

-

Sterile, disposable labware (pipette tips, tubes, etc.)

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at an optimal density (e.g., 5,000 cells/well in 100 µL of complete medium).[7] The optimal seeding density may vary between cell lines and should be determined empirically.

-

Incubate the plate for 24 hours to allow for cell attachment and recovery.[7]

-

-

Reversine Treatment:

-

Prepare a series of dilutions of Reversine in complete cell culture medium from the stock solution. A typical concentration range to test for initial experiments could be 0.1 µM to 100 µM.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Reversine.

-

Include control wells:

-

Vehicle Control: Cells treated with the same concentration of DMSO as the highest Reversine concentration.

-

Untreated Control: Cells in complete medium only.

-

Blank Control: Wells with complete medium but no cells to measure background absorbance.[6]

-

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[7]

-

-

CCK-8 Assay:

-

At the end of the treatment period, add 10 µL of the CCK-8 solution to each well.[7] Be careful to avoid introducing bubbles.

-

Incubate the plate for 1-4 hours in the CO2 incubator.[7] The optimal incubation time will depend on the cell type and density.

-

Measure the absorbance at 450 nm using a microplate reader.[7]

-

Data Analysis:

-

Calculate Cell Viability:

-

Subtract the absorbance of the blank control from all other readings.

-

Calculate the percentage of cell viability for each Reversine concentration using the following formula:

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

-

-

Determine IC50 Value:

-

Plot the percentage of cell viability against the logarithm of the Reversine concentration.

-

The IC50 value, which is the concentration of Reversine that inhibits cell growth by 50%, can be determined from the dose-response curve.

-

Data Presentation

Quantitative data should be summarized in a clear and structured format.

Table 1: Example of Raw Absorbance Data (450 nm)

| Reversine (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Average | Std Dev |

| 0 (Vehicle) | 1.254 | 1.287 | 1.265 | 1.269 | 0.017 |

| 0.1 | 1.198 | 1.221 | 1.189 | 1.203 | 0.016 |

| 1 | 0.987 | 1.012 | 0.995 | 0.998 | 0.013 |

| 10 | 0.654 | 0.678 | 0.662 | 0.665 | 0.012 |

| 50 | 0.321 | 0.333 | 0.325 | 0.326 | 0.006 |

| 100 | 0.156 | 0.162 | 0.159 | 0.159 | 0.003 |

| Blank | 0.052 | 0.055 | 0.053 | 0.053 | 0.002 |

Table 2: Calculated Cell Viability and IC50

| Reversine (µM) | Average Absorbance | % Cell Viability |

| 0 (Vehicle) | 1.269 | 100.0% |

| 0.1 | 1.203 | 94.8% |

| 1 | 0.998 | 78.6% |

| 10 | 0.665 | 52.4% |

| 50 | 0.326 | 25.7% |

| 100 | 0.159 | 12.5% |

| IC50 (µM) | ~9.5 µM |

Visualizations

Caption: Experimental workflow for assessing Reversine cytotoxicity using the CCK8 assay.

References

- 1. Reversine induces cell cycle arrest, polyploidy, and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reversine: A Synthetic Purine with a Dual Activity as a Cell Dedifferentiating Agent and a Selective Anticancer Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reversine Induced Multinucleated Cells, Cell Apoptosis and Autophagy in Human Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of reversine on cell cycle, apoptosis, and activation of hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reversine exerts cytotoxic effects through multiple cell death mechanisms in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]

- 7. toolsbiotech.com [toolsbiotech.com]

- 8. bosterbio.com [bosterbio.com]

- 9. medchemexpress.com [medchemexpress.com]

In Vivo Delivery of Reversine: Application Notes and Protocols for Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reversine, a 2,6-disubstituted purine derivative, has garnered significant interest in biomedical research for its dual capacity to induce dedifferentiation in lineage-committed cells and to exhibit anti-cancer activity. Its primary mechanism of action involves the inhibition of key kinases, including Aurora kinases (A and B), Monopolar Spindle 1 (MPS1), and Mitogen-activated protein kinase kinase 1 (MEK1). Furthermore, Reversine has been shown to modulate the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. These properties make Reversine a promising candidate for applications in regenerative medicine and oncology.

These application notes provide a comprehensive overview of the in vivo delivery methods for Reversine in animal models, focusing on established protocols, quantitative data, and the underlying signaling pathways.

Data Presentation: In Vivo Administration of Reversine

The following table summarizes the quantitative data for the in vivo administration of Reversine in mouse models based on currently available literature. Intraperitoneal injection is the most commonly reported route of administration.

| Animal Model | Administration Route | Dosage | Vehicle | Dosing Frequency | Observed Effects | Reference |

| BALB/c Nude Mice (Cervical Cancer Xenograft) | Intraperitoneal (IP) | 10 mg/kg | RPMI-1640 medium | Every 3 days | Reduced tumor growth | [1] |

| NOD/SCID Mice (Breast Cancer Xenograft) | Intraperitoneal (IP) | Not Specified | Not Specified | Not Specified | Inhibited tumor growth | [2] |

| DNCB-induced Atopic Dermatitis Mouse Model | Topical | Not Specified | Not Specified | Not Specified | Rescued KRT10 and FLG expression, suppressed TSLP expression | [1] |

Note: Comprehensive pharmacokinetic data for Reversine, including Cmax, Tmax, half-life, and bioavailability in animal models, is not extensively reported in the currently available public literature. Researchers may need to perform dedicated pharmacokinetic studies to determine these parameters for their specific animal model and formulation.

Signaling Pathways Affected by Reversine

Reversine's biological effects are mediated through its interaction with multiple signaling pathways. A diagrammatic representation of these interactions is provided below.

Caption: Signaling pathways modulated by Reversine.

Experimental Protocols

Protocol 1: Preparation of Reversine for Intraperitoneal Injection

This protocol details the preparation of a Reversine solution for intraperitoneal administration in mice.

Materials:

-

Reversine powder

-

Dimethyl sulfoxide (DMSO), sterile

-

RPMI-1640 medium or Phosphate-Buffered Saline (PBS), sterile

-

Sterile microcentrifuge tubes

-

Sterile syringes and needles (25-27 gauge)

Procedure:

-

Stock Solution Preparation:

-

In a sterile microcentrifuge tube, dissolve Reversine powder in DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

-

Vortex or gently agitate the tube until the powder is completely dissolved. The stock solution should be stored at -20°C for long-term use.

-

-

Working Solution Preparation:

-

On the day of injection, thaw the Reversine stock solution at room temperature.

-

Calculate the required volume of the stock solution based on the desired final concentration and the total volume of the injection solution.

-

In a sterile tube, dilute the Reversine stock solution with sterile RPMI-1640 medium or PBS to the final desired concentration (e.g., for a 10 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the final concentration would be 2 mg/mL).

-

Ensure the final concentration of DMSO in the working solution is minimal (ideally less than 5%) to avoid toxicity. A vehicle control group treated with the same concentration of DMSO in the chosen medium should be included in the experiment.

-

Vortex the working solution gently to ensure homogeneity.

-

-

Administration:

-

Draw the prepared Reversine working solution into a sterile syringe fitted with an appropriate gauge needle.

-

Administer the solution via intraperitoneal injection to the animal model.

-

Protocol 2: Intraperitoneal (IP) Injection in Mice

This protocol provides a standardized method for performing intraperitoneal injections in mice.

Materials:

-

Prepared Reversine solution or vehicle control

-

Sterile syringes (1 mL) and needles (25-27 gauge)

-

70% ethanol

-

Sterile gauze or cotton swabs

-

Appropriate animal restraint device

Procedure:

-

Animal Restraint:

-

Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail, or by using a restraint device.

-

-

Injection Site Identification:

-

The preferred injection site is the lower right quadrant of the abdomen. This location avoids vital organs such as the cecum, bladder, and liver.

-

-

Injection:

-

Wipe the injection site with 70% ethanol on a sterile gauze pad and allow it to dry.

-

Lift the mouse's head slightly downwards to move the abdominal organs away from the injection site.

-

Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid puncturing internal organs.

-

Aspirate gently by pulling back the plunger to ensure that no blood or urine is drawn into the syringe, which would indicate improper needle placement.

-

If the aspiration is clear, inject the solution smoothly and steadily.

-

Withdraw the needle and return the mouse to its cage.

-

-

Post-Injection Monitoring:

-

Monitor the animal for any signs of distress, such as lethargy, abdominal swelling, or abnormal posture, for a short period after the injection.

-

Protocol 3: In Vivo Efficacy and Toxicity Assessment

This protocol outlines the key parameters to monitor for assessing the efficacy and toxicity of Reversine in a tumor xenograft model.

Efficacy Assessment:

-

Tumor Volume Measurement:

-

Using digital calipers, measure the length (L) and width (W) of the tumor 2-3 times per week.

-

Calculate the tumor volume using the formula: Tumor Volume = (L x W²) / 2.

-

Plot the mean tumor volume for each treatment group over time to assess the anti-tumor efficacy of Reversine.

-

-

Bioluminescence Imaging (for luciferase-expressing tumors):

-

If using tumor cells engineered to express luciferase, in vivo imaging can be used to monitor tumor burden.

-

Administer luciferin to the animals and image them using an in vivo imaging system at regular intervals.

-

Quantify the bioluminescent signal to track tumor growth and response to treatment.[2]

-

-

Survival Analysis:

-

Monitor the survival of the animals in each treatment group.

-

Establish humane endpoints for euthanasia based on tumor size, body weight loss, or clinical signs of distress.

-

Generate Kaplan-Meier survival curves to compare the survival rates between groups.

-

Toxicity Assessment:

-

Body Weight:

-

Measure the body weight of each animal 2-3 times per week. Significant weight loss (typically >15-20%) can be an indicator of toxicity.[1]

-

-

Clinical Signs:

-

Observe the animals daily for any clinical signs of toxicity, including:

-

Changes in posture or gait

-

Ruffled fur

-

Lethargy or decreased activity

-

Changes in food and water consumption

-

Diarrhea or constipation

-

-

-

Hematology and Serum Chemistry:

-

At the end of the study (or at predetermined time points), collect blood samples for complete blood count (CBC) and serum chemistry analysis to assess for any hematological or organ-specific toxicity (e.g., liver and kidney function).

-

-

Histopathology:

-

At the termination of the study, collect major organs (e.g., liver, kidneys, spleen, heart, lungs) and the tumor tissue.

-

Fix the tissues in 10% neutral buffered formalin, process, and embed in paraffin.

-

Section the tissues and stain with hematoxylin and eosin (H&E) for histopathological examination to identify any treatment-related changes.

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an in vivo study of Reversine in a mouse xenograft model.

Caption: General workflow for in vivo Reversine efficacy studies.

Conclusion

The provided application notes and protocols offer a foundational guide for researchers investigating the in vivo effects of Reversine. The predominant use of intraperitoneal injection in mouse models is highlighted, along with detailed procedures for formulation, administration, and assessment of efficacy and toxicity. The multifaceted impact of Reversine on key signaling pathways underscores its therapeutic potential. Further research, particularly in the area of pharmacokinetics and alternative delivery routes, will be crucial for the continued development and application of this promising small molecule.

References

Application Notes: Reversine in High-Throughput Screening for Novel Therapeutics

Introduction

Reversine, a 2,6-disubstituted purine analog, is a versatile small molecule with a dual capacity for inducing cell dedifferentiation and exhibiting selective anticancer activity.[1][2] Initially identified through high-throughput screening for its ability to reverse lineage-committed myoblasts to a more primitive, multipotent state, Reversine has garnered significant interest in both regenerative medicine and oncology.[2][3] Its mechanism of action, primarily centered on the inhibition of specific kinases involved in cell cycle regulation, makes it a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics.[1][4] These application notes provide an overview of Reversine's use in HTS, detailing its mechanism, quantitative data, and relevant experimental protocols for researchers and drug development professionals.

Mechanism of Action

Reversine's biological effects are attributed to its activity as an ATP-competitive inhibitor of several key protein kinases.[5][6] Its primary targets are the Aurora kinases (A, B, and C), which are serine/threonine kinases essential for mitotic regulation, including centrosome maturation, spindle assembly, and cytokinesis.[5][7][8] By inhibiting Aurora kinases, particularly Aurora B, Reversine disrupts the phosphorylation of downstream targets like histone H3, leading to failures in cytokinesis, induction of polyploidy (an abnormal number of chromosome sets), and ultimately, apoptosis or mitotic catastrophe in rapidly dividing cancer cells.[4][6]

Beyond Aurora kinases, Reversine also inhibits other kinases such as Monopolar spindle 1 (Mps1), MEK1, and JNK1, contributing to its diverse cellular effects, including cell cycle arrest and modulation of cell migration.[9][10][11] This multi-targeted kinase inhibition is the foundation for its dual applications in cancer therapy and cell fate manipulation.[1]

Quantitative Data: Kinase Inhibitory Profile of Reversine

The potency of Reversine against its primary kinase targets has been quantified in various studies. This data is crucial for designing effective HTS assays and interpreting their results.

| Target Kinase | IC₅₀ Value (nM) | Assay Condition/Source | Citation(s) |

| Aurora A | 150 - 400 | In vitro kinase assays | [7][8] |

| Aurora B | 500 | In vitro kinase assay | [5][7] |

| Aurora C | 400 | In vitro kinase assay | [5][8] |

| Nonmuscle Myosin II | 350 | In vitro kinase assay | [8] |

| MEK1 | > 1500 | In vitro kinase assay | [8][12] |

High-Throughput Screening Applications and Protocols

Reversine's established biological activities make it a powerful tool for various HTS campaigns.

Application 1: Screening for Novel Anticancer Agents

Reversine can be used as a positive control or as a reference compound in HTS campaigns designed to identify novel Aurora kinase inhibitors. Furthermore, it can be used in combination screens to identify compounds that synergize with it to enhance cancer cell killing.

References

- 1. Reversine: A Synthetic Purine with a Dual Activity as a Cell Dedifferentiating Agent and a Selective Anticancer Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Reversine increases the plasticity of lineage-committed mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. stemcell.com [stemcell.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. Reversine, a novel Aurora kinases inhibitor, inhibits colony formation of human acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. gap-27.com [gap-27.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Reversine - Wikipedia [en.wikipedia.org]

- 10. Reversine inhibits Colon Carcinoma Cell Migration by Targeting JNK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reversine inhibits proliferation and induces apoptosis of human osteosarcoma cells through targeting MEK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Aza-Reversine Promotes Reprogramming of Lung (MRC-5) and Differentiation of Mesenchymal Cells into Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Analysis of Cell Cycle Arrest Induced by Reversine Using Flow Cytometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reversine, a synthetic purine analog, has garnered significant interest in cancer research and regenerative medicine.[1] It functions as a potent, ATP-competitive inhibitor of Aurora kinases, with a notable selectivity for Aurora B kinase.[2][3] Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis, including centrosome maturation, chromosome alignment and segregation, and cytokinesis.[4] Dysregulation of Aurora B is common in various cancers and is linked to chromosomal instability and aneuploidy, making it a prime target for anti-cancer therapies.[5][6]

Inhibition of Aurora B by Reversine disrupts the proper execution of mitosis, leading to failures in cytokinesis and overriding the spindle assembly checkpoint.[4][7] This interference typically results in a cell cycle arrest at the G2/M phase, followed by the emergence of polyploid cells and, ultimately, apoptosis.[7][8][9] This application note provides a detailed protocol for treating cultured cells with Reversine and subsequently analyzing the induced cell cycle arrest using propidium iodide (PI) staining and flow cytometry.

Principle of the Assay

Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells. The method relies on staining the DNA of cells with a fluorescent dye that binds stoichiometrically, meaning the amount of fluorescence is directly proportional to the amount of DNA.[10]

Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[11] Since PI cannot cross the membrane of live cells, the cells must first be fixed and permeabilized, typically with cold ethanol.[12] Treatment with RNase A is necessary to degrade cellular RNA, ensuring that PI exclusively stains the DNA.[10]

When analyzed by a flow cytometer, the stained cells will exhibit different fluorescence intensities based on their stage in the cell cycle:

-

G0/G1 Phase: Cells contain a normal (2N) amount of DNA and show a single peak at a lower fluorescence intensity.

-

S Phase: Cells are actively synthesizing DNA, having a DNA content between 2N and 4N. They appear as a distribution between the G0/G1 and G2/M peaks.

-

G2/M Phase: Cells have doubled their DNA content (4N) in preparation for division and form a second major peak at approximately twice the fluorescence intensity of the G0/G1 peak.

-

Sub-G1 Phase: Apoptotic cells with fragmented DNA will have less than 2N DNA content and appear as a distinct peak to the left of the G0/G1 peak.

By treating cells with Reversine, an accumulation of cells in the G2/M phase is expected, providing a quantitative measure of the drug's effect on cell cycle progression.

Materials and Reagents

-

Cell line of interest (e.g., HeLa, MCF-7, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Reversine (CAS 656820-32-5)

-

Dimethyl sulfoxide (DMSO, vehicle control)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

70% Ethanol, ice-cold

-

RNase A solution (100 µg/mL in PBS)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

5 mL polystyrene flow cytometry tubes

-

Microcentrifuge tubes

-

Refrigerated centrifuge

-

Flow cytometer

Experimental Protocols

This section details the step-by-step methodology for inducing and analyzing cell cycle arrest with Reversine.

Cell Culture and Reversine Treatment

-

Cell Seeding: Plate cells in a 6-well plate at a density that will allow them to reach 60-70% confluency on the day of treatment. Incubate under standard conditions (e.g., 37°C, 5% CO₂).

-

Prepare Reversine Stock: Dissolve Reversine in DMSO to create a concentrated stock solution (e.g., 10 mM). Store at -20°C, protected from light.[3]

-

Treatment: Once cells reach the desired confluency, remove the culture medium. Add fresh medium containing the desired final concentration of Reversine (e.g., 0.5 µM, 1 µM, 5 µM). For the vehicle control, add an equivalent volume of DMSO to a separate well.

-

Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours) to allow for the induction of cell cycle arrest.

Cell Harvesting and Fixation

-

Harvest Cells: After incubation, collect the culture medium (which may contain floating/apoptotic cells). Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.

-

Cell Pellet: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.

-

Wash: Discard the supernatant and wash the cell pellet by resuspending in 3 mL of cold PBS. Centrifuge again at 300 x g for 5 minutes.

-

Fixation: Discard the supernatant and resuspend the cell pellet in 400 µL of cold PBS. While gently vortexing the cell suspension, add 1 mL of ice-cold 70% ethanol drop-by-drop. This prevents cell clumping.[11]

-

Incubate for Fixation: Incubate the cells on ice for at least 30 minutes or at 4°C for at least 2 hours.[11][12] Cells can be stored in 70% ethanol at 4°C for several weeks if necessary.

Propidium Iodide Staining

-

Wash Fixed Cells: Centrifuge the ethanol-fixed cells at a higher speed (e.g., 800 x g for 5 minutes) to pellet them. Carefully decant the ethanol.

-

Rehydrate: Wash the cells twice with 3 mL of PBS to remove the ethanol, centrifuging after each wash.

-

RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A. Incubate at 37°C for 30 minutes to degrade RNA.

-

PI Staining: Add 500 µL of PI solution (final concentration 50 µg/mL). Mix gently.[11]

-

Incubation: Incubate the tubes in the dark at room temperature for 15-30 minutes before analysis.

Flow Cytometry Acquisition and Analysis

-

Instrument Setup: Set up the flow cytometer to measure fluorescence in the appropriate channel for PI (e.g., PE-Texas Red, PerCP). Ensure the instrument is calibrated.

-

Data Acquisition: Run the samples on the flow cytometer at a low flow rate to ensure high-quality data.[11] Collect data for at least 10,000-20,000 single-cell events. Use a linear scale for the PI fluorescence channel to properly resolve the 2N and 4N DNA content peaks.[10]

-

Gating Strategy:

-

First, use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.

-

Next, use a pulse-width vs. pulse-area plot for the PI fluorescence signal to exclude doublets and cell aggregates, ensuring analysis is performed only on single cells.

-

-

Cell Cycle Analysis: Generate a histogram of the PI fluorescence intensity for the single-cell population. Use the software's cell cycle analysis model (e.g., Watson, Dean-Jett-Fox) to deconvolute the histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation and Expected Results

Treatment of cancer cells with Reversine is expected to cause a dose-dependent increase in the percentage of cells in the G2/M phase of the cell cycle.[8][9] A corresponding decrease in the G0/G1 population is also anticipated. At higher concentrations or longer incubation times, a sub-G1 peak, indicative of apoptosis, may become apparent.

Table 1: Cell Cycle Distribution in HCT116 Cells After 24-Hour Reversine Treatment

| Treatment Group | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptosis) |

| DMSO (Vehicle) | 62.5 ± 3.1 | 18.2 ± 1.5 | 19.3 ± 2.4 | 1.1 ± 0.3 |

| Reversine (1 µM) | 35.8 ± 2.8 | 15.5 ± 1.9 | 48.7 ± 3.5 | 2.4 ± 0.6 |

| Reversine (5 µM) | 15.2 ± 1.7 | 10.1 ± 1.3 | 70.5 ± 4.2 | 8.6 ± 1.1 |

Data are presented as mean ± standard deviation from a representative experiment (n=3).

Visualizations

Experimental Workflow

Caption: Experimental workflow for cell cycle analysis after Reversine treatment.

Reversine Signaling Pathway

Caption: Reversine inhibits Aurora B, leading to G2/M arrest and polyploidy.

References

- 1. researchgate.net [researchgate.net]

- 2. Reversine: A Synthetic Purine with a Dual Activity as a Cell Dedifferentiating Agent and a Selective Anticancer Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cellgs.com [cellgs.com]

- 4. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. What are the new molecules for Aurora B inhibitors? [synapse.patsnap.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Reversine induces cell cycle arrest, polyploidy, and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reversine, a selective MPS1 inhibitor, induced autophagic cell death via diminished glucose uptake and ATP production in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cancer.wisc.edu [cancer.wisc.edu]

- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 12. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

Application Notes and Protocols: Detecting Aurora Kinase Inhibition by Reversine Using Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurora kinases are a family of serine/threonine kinases that play crucial roles in regulating cell division.[1][2] This family includes three highly homologous members: Aurora A, Aurora B, and Aurora C.[1] Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B, a component of the chromosomal passenger complex, is essential for chromosome segregation and cytokinesis.[1][3] Dysregulation of Aurora kinase activity is frequently observed in various cancers, making them attractive targets for cancer therapy.[4][5]

Reversine is a small molecule that acts as a potent, ATP-competitive inhibitor of Aurora kinases.[4][5][6] It has been shown to induce polyploidy and inhibit cytokinesis by targeting Aurora A and B kinases.[4] A key downstream target of Aurora B kinase is the phosphorylation of Histone H3 at Serine 10 (H3S10ph).[4][5] Therefore, monitoring the level of H3S10ph provides a reliable method for assessing the cellular activity of Reversine and its inhibitory effect on Aurora kinases. This document provides a detailed protocol for utilizing Western blotting to detect the inhibition of Aurora kinase activity by Reversine.

Signaling Pathway and Point of Inhibition

The following diagram illustrates the simplified signaling pathway of Aurora B kinase and the mechanism of inhibition by Reversine.

Caption: Aurora B kinase signaling and Reversine inhibition.

Quantitative Data Summary

The inhibitory activity of Reversine on Aurora kinases can be quantified, and its effect on the downstream target, phospho-Histone H3 (Ser10), can be measured by Western blot analysis. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of Reversine

| Kinase | IC50 (nM) |

| Aurora A | 400 |

| Aurora B | 500 |

| Aurora C | 400 |

Data sourced from MedchemExpress.[6]

Table 2: Cellular Effect of Reversine on Histone H3 Phosphorylation

| Cell Line | Reversine Concentration (µM) | Treatment Time (hours) | Result on Phospho-Histone H3 (Ser10) |

| HCT116 | 5 | 4 | Marked Reduction |

| HCT116 | 5 | 24 | Sustained Low Levels |

| HL60 | 5 | 4 | Marked Reduction |

Data extracted from studies on Reversine's effects.[5]

Experimental Protocol: Western Blot for Aurora Kinase Inhibition

This protocol outlines the steps for treating cells with Reversine, preparing cell lysates, and performing a Western blot to detect changes in the phosphorylation of Histone H3 at Serine 10.

Experimental Workflow Diagram

Caption: Step-by-step Western blot workflow.

Materials and Reagents

-

Cell line of interest (e.g., HCT116, HeLa, HL60)

-

Cell culture medium and supplements

-

Reversine (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

Laemmli sample buffer (4x or 2x)

-

SDS-PAGE gels (precast or hand-cast)

-

Running buffer (Tris-Glycine-SDS)

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Tris-buffered saline with Tween-20 (TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-Histone H3 (Ser10)

-

Rabbit or mouse anti-Histone H3

-

Rabbit or mouse anti-Aurora A/B

-

Mouse or rabbit anti-Actin or anti-GAPDH (loading control)

-

-

Secondary antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Chemiluminescent substrate (ECL)

-

Imaging system (e.g., chemiluminescence imager or X-ray film)

Procedure

1. Cell Culture and Treatment

-

Seed cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.

-

Treat the cells with various concentrations of Reversine (e.g., 0.1, 0.5, 1, 5 µM) and a vehicle control (DMSO).

-

Incubate the cells for the desired time points (e.g., 4, 8, 12, 24 hours).

2. Cell Lysis

-

After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer containing protease and phosphatase inhibitors to the cells.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein extract) to a new tube.

3. Protein Quantification

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

4. Sample Preparation and SDS-PAGE

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to each sample to a final concentration of 1x.

-

Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel, along with a protein molecular weight marker.

-

Run the gel in running buffer until the dye front reaches the bottom. The gel percentage should be chosen based on the molecular weight of the target proteins (e.g., 15% for Histone H3).[7]

5. Protein Transfer (Blotting)

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Confirm successful transfer by staining the membrane with Ponceau S (optional).

6. Blocking

-

Wash the membrane briefly with TBST.

-

Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

7. Primary Antibody Incubation

-

Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations.

-

Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation. It is recommended to probe for the phosphorylated protein first.

8. Washing

-

Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibodies.

9. Secondary Antibody Incubation

-

Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer.

-

Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

10. Washing

-

Wash the membrane three times with TBST for 10 minutes each.

11. Detection

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions.

-

Incubate the membrane with the substrate for the recommended time (typically 1-5 minutes).[7]

-

Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.

12. Stripping and Re-probing (Optional)

-

To detect total protein levels or a loading control on the same membrane, the membrane can be stripped of the first set of antibodies using a stripping buffer.

-

After stripping, wash the membrane thoroughly and repeat the blocking and antibody incubation steps with the next set of primary and secondary antibodies (e.g., for total Histone H3 and then for actin).

13. Data Analysis

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the intensity of the phospho-Histone H3 band to the total Histone H3 band and/or the loading control (actin or GAPDH) to account for any variations in protein loading.

-

Compare the normalized phospho-Histone H3 levels in Reversine-treated samples to the vehicle control to determine the extent of Aurora kinase inhibition.

Expected Results

A successful experiment will show a dose- and time-dependent decrease in the phosphorylation of Histone H3 at Serine 10 in cells treated with Reversine compared to the vehicle-treated control cells. The levels of total Histone H3 and the loading control should remain relatively constant across all samples. This result confirms that Reversine is effectively inhibiting Aurora kinase activity within the cells.

Troubleshooting

-

No or weak signal: Check antibody dilutions, incubation times, and the activity of the HRP-conjugated secondary antibody and ECL substrate. Ensure efficient protein transfer.

-

High background: Increase the number and duration of washing steps. Ensure the blocking step was performed correctly. Use a fresh blocking buffer.

-

Non-specific bands: Optimize antibody concentration and blocking conditions. Ensure the lysis buffer contains adequate protease and phosphatase inhibitors.

-

Uneven loading: Ensure accurate protein quantification and careful loading of equal amounts of protein in each lane. Use a reliable loading control for normalization.

References

- 1. apexbt.com [apexbt.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. apexbt.com [apexbt.com]

- 4. Reversine, a novel Aurora kinases inhibitor, inhibits colony formation of human acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. bosterbio.com [bosterbio.com]

Troubleshooting & Optimization

Reversine Technical Support Center: Troubleshooting Solubility and Stability in Culture Media

Welcome to the Reversine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Reversine in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) addressing common challenges related to Reversine's solubility and stability in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing Reversine stock solutions?

A1: The recommended solvent for preparing Reversine stock solutions is dimethyl sulfoxide (DMSO).[1][2][3] Reversine is readily soluble in DMSO at concentrations up to 20 mg/mL.[4] It is advised to use fresh, anhydrous DMSO, as moisture can reduce the solubility of Reversine.[1]

Q2: How should I store Reversine powder and stock solutions?

A2: Reversine powder should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions prepared in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for up to six months.[5]

Q3: Is Reversine soluble in aqueous solutions like PBS or directly in culture media?

A3: Reversine is insoluble in water and aqueous buffers such as PBS.[2] Therefore, it is not recommended to dissolve Reversine directly in culture media. A concentrated stock solution in DMSO should be prepared first and then diluted to the final working concentration in the culture medium.

Q4: I observed precipitation in my culture medium after adding Reversine. What could be the cause and how can I prevent it?

A4: Precipitation upon addition of Reversine to culture media can be due to several factors:

-

High Final DMSO Concentration: While DMSO is an excellent solvent for Reversine, high concentrations can be toxic to cells and can also cause precipitation of media components. It is recommended to keep the final DMSO concentration in the culture medium below 0.5%.

-

Exceeding Solubility Limit: When diluting the DMSO stock solution into the aqueous culture medium, the local concentration of Reversine can temporarily exceed its solubility limit, leading to precipitation. To avoid this, it is crucial to vortex or mix the medium vigorously while adding the Reversine stock solution.

-

Media Composition and Temperature: The components of the culture medium, such as salts and proteins in fetal bovine serum (FBS), can interact with Reversine and affect its stability. Pre-warming the culture medium to 37°C before adding Reversine can sometimes help maintain its solubility.

Q5: How stable is Reversine in culture media at 37°C?

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| Precipitate forms in culture medium upon adding Reversine stock. | 1. Final DMSO concentration is too high. 2. Poor mixing during dilution. 3. Stock solution concentration is too high. | 1. Ensure the final DMSO concentration in your culture medium is ≤ 0.5%. 2. Add the Reversine stock solution dropwise to the pre-warmed medium while gently vortexing or swirling. 3. Prepare a less concentrated intermediate dilution of your Reversine stock in DMSO before adding it to the medium. |

| Inconsistent or weaker than expected biological effects. | 1. Degradation of Reversine in stock solution due to improper storage. 2. Loss of Reversine activity in culture medium over time. 3. Batch-to-batch variability of Reversine. | 1. Aliquot stock solutions and store them at -80°C. Avoid repeated freeze-thaw cycles. 2. For experiments longer than 24-48 hours, consider replacing the medium with fresh Reversine-containing medium. 3. Purchase Reversine from a reputable supplier and, if possible, test new batches for activity before use in critical experiments. |

| High levels of cell death or unexpected cytotoxicity. | 1. Reversine concentration is too high for the specific cell line. 2. Final DMSO concentration is toxic to the cells. 3. Off-target effects of Reversine. | 1. Perform a dose-response experiment to determine the optimal, non-toxic concentration of Reversine for your cell line. IC50 values can range from 0.9 to 20 µM depending on the cell line and duration of treatment.[7] 2. Ensure the final DMSO concentration is below the toxic level for your cells (typically <0.5%). Run a vehicle control (medium with the same concentration of DMSO) to assess solvent toxicity. 3. Be aware that Reversine can have off-target effects on kinases other than its primary targets.[8] Consider these potential effects when interpreting your results. |

Data Presentation

Table 1: Solubility of Reversine in Common Solvents

| Solvent | Solubility | Reference |

| DMSO | Up to 20 mg/mL (50.83 mM) | [4] |

| Water | Insoluble | [2] |

| Ethanol | Insoluble or slightly soluble (< 1 mg/mL) | [1][9] |

Table 2: Recommended Storage Conditions for Reversine

| Form | Storage Temperature | Duration | Reference |

| Powder | -20°C | Up to 3 years | [1] |

| Stock Solution in DMSO | -80°C | Up to 1 year | [1][5] |

| Stock Solution in DMSO | -20°C | Up to 6 months | [5] |

Experimental Protocols

Protocol for Preparation of Reversine Stock Solution

-

Materials:

-

Reversine powder

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

-

-

Procedure:

-

Equilibrate the Reversine powder vial to room temperature before opening to prevent moisture condensation.

-

Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. The molecular weight of Reversine is 393.49 g/mol .

-

Add the calculated volume of DMSO to the vial of Reversine powder.

-

To aid dissolution, you can gently vortex the solution and/or use sonication.[4] Heating to 45°C can also be employed to facilitate dissolution.[1]

-

Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.

-

Protocol for Inducing G2/M Cell Cycle Arrest with Reversine

This protocol provides a general guideline for inducing G2/M cell cycle arrest in a cancer cell line (e.g., HeLa, HCT116) using Reversine, followed by analysis with flow cytometry. Optimization may be required for different cell lines.

-

Materials: